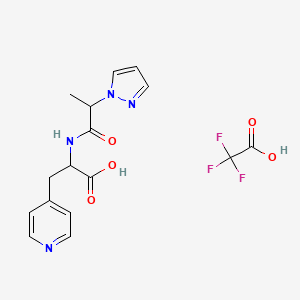![molecular formula C14H21N5O B6981587 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline](/img/structure/B6981587.png)
3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline is a complex organic compound that features a tert-butyl group, a tetrazole ring, and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline typically involves multiple steps One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile The tert-butyl group is introduced via alkylation reactions, and the methoxy group is added through etherification
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-diethylamine
- 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylbenzylamine
- 3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylphenylamine
Uniqueness
3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity, while the tetrazole ring and dimethylaniline moiety contribute to its bioactivity and potential therapeutic applications.
Propiedades
IUPAC Name |
3-[(2-tert-butyltetrazol-5-yl)methoxy]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-14(2,3)19-16-13(15-17-19)10-20-12-8-6-7-11(9-12)18(4)5/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIOEDHTQIFMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)COC2=CC=CC(=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyridin-4-yl-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]propanoic acid](/img/structure/B6981524.png)
![N-[(2-tert-butyltetrazol-5-yl)methyl]-N-prop-2-enylthiophene-2-sulfonamide](/img/structure/B6981535.png)
![N-[(2-tert-butyltetrazol-5-yl)methyl]-3-chloro-N-prop-2-enylbenzenesulfonamide](/img/structure/B6981543.png)
![2-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981546.png)
![2-[(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6981549.png)
![1-[1-[[[Cyclopropyl(methyl)sulfamoyl]amino]methyl]cyclobutyl]-3-(trifluoromethoxy)benzene](/img/structure/B6981554.png)
![3-[(1,5-Dimethylpyrazol-3-yl)oxymethyl]-6-(2,2,2-trifluoroethoxy)pyridazine](/img/structure/B6981569.png)
![2-Tert-butyl-5-[(1,5-dimethylpyrazol-3-yl)oxymethyl]tetrazole](/img/structure/B6981574.png)
![7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6981595.png)
![1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol](/img/structure/B6981602.png)
![5-Methyl-4-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B6981610.png)
![8-[(2-Tert-butyltetrazol-5-yl)methoxy]imidazo[1,2-a]pyridine](/img/structure/B6981618.png)
![2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol](/img/structure/B6981622.png)
